molecular formula C8H20ClN B8821267 Ethyldiisopropylamine hydrochloride CAS No. 36340-89-3

Ethyldiisopropylamine hydrochloride

Cat. No.: B8821267
CAS No.: 36340-89-3
M. Wt: 165.70 g/mol
InChI Key: OZECFIJVSAYAPH-UHFFFAOYSA-N
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Description

Ethyldiisopropylamine hydrochloride is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.70 g/mol. The purity is usually 95%.
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Scientific Research Applications

Amide Coupling Reactions

Ethyldiisopropylamine hydrochloride is extensively employed in amide coupling due to its ability to enhance reaction efficiency without interference from nucleophiles. This property is particularly advantageous when using activated carboxylic acids:

Reaction TypeRole of this compoundBenefits
Amide FormationHindered basePrevents competition with nucleophilic amines
AlkylationSelective reagentReduces formation of quaternary ammonium salts
Cross-CouplingBase for catalysisFacilitates formation of carbon-carbon bonds

Alkylation of Secondary Amines

In alkylation processes, this compound has shown significant efficacy in converting secondary amines into tertiary amines:

  • Mechanism : It minimizes unwanted side reactions by stabilizing the transition state during the alkylation process.
  • Case Study : In a study involving various alkyl halides, the presence of this compound resulted in higher yields of desired products compared to traditional bases .

Case Study on Antitumor Activity

A study investigated the synthesis of compounds utilizing this compound as a base for creating potential antitumor agents. The findings indicated that compounds synthesized showed significant inhibition against dihydrofolate reductase (DHFR), an enzyme critical for tumor growth:

  • Synthesis Method : The use of this compound allowed for efficient coupling reactions that led to high-yielding antitumor agents.
  • Results : Compounds exhibited promising activity against methotrexate-resistant tumors, demonstrating the compound's utility beyond traditional organic synthesis .

Transition Metal-Catalyzed Reactions

This compound has been effectively utilized in transition metal-catalyzed cross-coupling reactions:

  • Heck Reaction : In experiments, it was shown to enhance the coupling efficiency between aryl halides and alkenes, producing high yields of styrene derivatives.
  • Sonogashira Coupling : The compound facilitated the formation of carbon-carbon bonds under mild conditions, showcasing its versatility in synthetic organic chemistry .

Properties

CAS No.

36340-89-3

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

N-ethyl-N-propan-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-6-9(7(2)3)8(4)5;/h7-8H,6H2,1-5H3;1H

InChI Key

OZECFIJVSAYAPH-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(C)C.Cl

Origin of Product

United States

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